![molecular formula C19H16N2O2 B2659789 2-[(1,2-二甲基吲哚-5-基)甲基]异吲哚-1,3-二酮 CAS No. 58867-55-3](/img/structure/B2659789.png)

2-[(1,2-二甲基吲哚-5-基)甲基]异吲哚-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

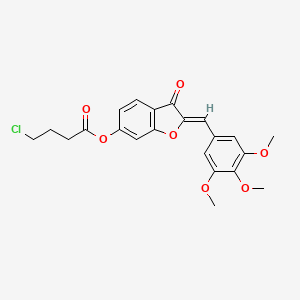

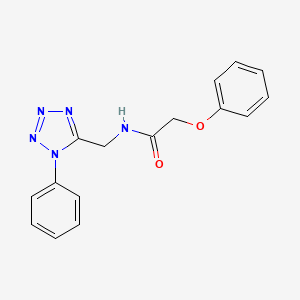

“2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C19H16N2O2 . It is a derivative of isoindole-1,3-dione, also known as phthalimides . These compounds are an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .

Synthesis Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones, such as “2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione”, has been reported to be achieved by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of “2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione” involves a fused heterocyclic ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione” include a melting point of 226-230 °C, a predicted boiling point of 507.0±38.0 °C, and a predicted density of 1.27±0.1 g/cm3 . Its pKa is predicted to be -2.23±0.20 .科学研究应用

- Isoindoline-1,3-dione derivatives have been synthesized and evaluated as potential anticancer agents . Specifically, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated significant inhibitory effects on cancer cell viability (CC50 = 0.26 µg/mL for Raji cells and 3.81 µg/mL for K562 cells). Further investigations revealed that this compound induced apoptosis and necrosis in Raji cells.

- Isoindoline-1,3-dione derivatives have been established to display strong antifungal and antibacterial activities . Compounds with nitrogen-containing heterocyclic rings attached to isoindoline-1,3-diones have shown promise in combating fungal and bacterial infections.

- Compound (III) derived from isoindoline-1,3-dione has demonstrated effectiveness in treating prostate tumors . Prostate cancer is a significant malignancy, and this compound holds potential as a therapeutic agent.

- Structure (IV) has emerged as a prospective antitumor agent targeting CDKs . CDKs play a crucial role in cell cycle regulation, and inhibiting them can be a strategy for cancer therapy.

- Thalidomide (compound V) is a well-known small molecule used to treat leprosy and multiple myeloma . Its structure contains an isoindoline-1,3-dione core.

- To facilitate the development of isoindoline-1,3-dione derivatives, in silico studies can be employed to select the best candidates for in vivo testing .

Anticancer Properties

Antifungal and Antibacterial Activities

Prostate Tumor Treatment

Antitumor Activity Targeting Cyclin-Dependent Kinases (CDKs)

Thalidomide Analogs

In Silico Studies for Drug Development

Functionalization of Unsaturated Hydrocarbons

未来方向

The future directions for “2-[(1,2-Dimethylindol-5-yl)methyl]isoindole-1,3-dione” could involve further exploration of its biological activities and potential therapeutic applications. Given the biological significance of isoindole-1,3-dione derivatives, there is a broad potential for use in chemical production and clinical medicine .

属性

IUPAC Name |

2-[(1,2-dimethylindol-5-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-12-9-14-10-13(7-8-17(14)20(12)2)11-21-18(22)15-5-3-4-6-16(15)19(21)23/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKMSFVNDBWYSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2659709.png)

![5-(4-Methoxypyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2659710.png)

![2-(2-Fluorophenoxy)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2659711.png)

![2-(furan-2-ylmethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2659713.png)

![benzo[d]thiazol-6-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2659722.png)